Nitric Oxide Synthase (NOS) Isoform Selectivity Profile: iNOS vs. eNOS
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine exhibits differential inhibitory activity against the human inducible (iNOS) and endothelial (eNOS) isoforms of nitric oxide synthase. It demonstrates approximately 23-fold higher potency for iNOS compared to eNOS . This selectivity profile is a key differentiator from other unselective NOS inhibitors like L-NAME.
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 1,300 nM (iNOS); IC50 > 30,000 nM (eNOS) |
| Comparator Or Baseline | Same compound assayed against a different isoform (eNOS) |
| Quantified Difference | >23-fold selectivity for iNOS over eNOS |
| Conditions | Inhibition of human iNOS and eNOS expressed in HEK293 cells, assessed by NO production using a 2,3-diaminonaphthalene-based fluorescence assay . |
Why This Matters
This data identifies the compound as a starting point for developing selective iNOS inhibitors, which are sought after for treating inflammatory conditions while avoiding the cardiovascular side effects associated with eNOS inhibition.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50363275 (8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine). Retrieved from http://bdb8.ucsd.edu View Source
